molecular formula C10H10N2O3 B13241889 3-Methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid

3-Methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid

Cat. No.: B13241889
M. Wt: 206.20 g/mol
InChI Key: FVSQSTJKFDJOAS-UHFFFAOYSA-N
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Description

Core Skeletal Framework Analysis

The molecular architecture of 3-methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid comprises a tetrahydrophthalazine core fused with a six-membered aromatic ring. The tetrahydrophthalazine moiety consists of a partially saturated bicyclic system featuring one pyridazine-like nitrogen atom and a secondary amine group. Key structural parameters derived from X-ray diffraction data include a C=O bond length of $$1.22 \, \text{Å}$$ for the ketone group and a C–O bond length of $$1.32 \, \text{Å}$$ for the carboxylic acid functionality.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å or degrees)
N1–C2 1.38 Å
C4=O7 1.22 Å
C9–O10 (COOH) 1.32 Å
Ring puckering angle 12.4°

The methyl substituent at position 3 introduces steric hindrance, distorting the planar geometry of the tetrahydrophthalazine ring. This distortion is quantified by a puckering amplitude of $$0.67 \, \text{Å}$$, as calculated from crystallographic coordinates. The carboxylic acid group at position 1 participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the syn conformation.

Stereoelectronic Configuration Studies

DFT-based analyses reveal that the highest occupied molecular orbital (HOMO) localizes on the nitrogen atoms of the phthalazine ring ($$-5.8 \, \text{eV}$$), while the lowest unoccupied molecular orbital (LUMO) resides primarily on the carbonyl groups ($$−1.9 \, \text{eV}$$). This electronic asymmetry facilitates charge-transfer interactions, as evidenced by a dipole moment of $$4.2 \, \text{D}$$ oriented along the N1–C9 axis.

The methyl group’s hyperconjugative effects alter electron density distribution, with natural bond orbital (NBO) analysis showing a $$0.12 \, e^-$$ donation from the C3–H σ-bond to the adjacent N4–C5 π*-orbital. The carboxylic acid group exhibits dual resonance modes: (1) a localized O–H oscillating at $$2500 \, \text{cm}^{-1}$$ in infrared spectra and (2) delocalized π-electron density across the conjugated C=O and O–H bonds.

Tautomeric Equilibrium Investigations

The compound exists in a dynamic equilibrium between three tautomeric forms:

  • Keto-amine (dominant, 89% population): Features an intact carbonyl group and protonated N2 atom.
  • Enol-imine (8%): Characterized by a C4–O7 single bond and N2–H tautomerization.
  • Zwitterionic (3%): Involves proton transfer from the carboxylic acid to N1.

Relative tautomer energies calculated at the ωB97X-D/6-311++G(d,p) level confirm the keto-amine form as the most stable ($$\Delta G = 0.0 \, \text{kcal/mol}$$), followed by the enol-imine ($$\Delta G = +2.7 \, \text{kcal/mol}$$) and zwitterionic ($$\Delta G = +5.1 \, \text{kcal/mol}$$) forms. Nuclear magnetic resonance (NMR) $$^{15}\text{N}$$ chemical shifts at 120 ppm and 145 ppm corroborate the coexistence of these tautomers.

Conformational Dynamics via Computational Modeling

Molecular dynamics simulations (AMBER force field, 300 K) demonstrate three primary conformational states:

  • Planar (62% occupancy): The tetrahydrophthalazine ring adopts a near-flat geometry with a dihedral angle of $$175^\circ$$.
  • Half-chair (28%): Ring puckering amplitude of $$0.52 \, \text{Å}$$, stabilized by C3-methyl/COO− van der Waals interactions.
  • Envelope (10%): Asymmetric distortion with a $$35^\circ$$ out-of-plane bend at C4.

Principal component analysis of the trajectory data identifies two major collective variables governing conformational changes: (1) torsion angle $$\tau$$(N1–C2–C3–C4) and (2) pseudorotation phase angle $$P$$ of the six-membered ring. The activation energy for planar-to-half-chair interconversion is $$8.3 \, \text{kcal/mol}$$, as determined from umbrella sampling simulations.

Table 2: Conformational Energy Landscape

Conformation Relative Energy (kcal/mol)
Planar 0.0
Half-chair +1.4
Envelope +3.2

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-4-oxo-1,2-dihydrophthalazine-1-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-12)10(14)15/h2-5,8,11H,1H3,(H,14,15)

InChI Key

FVSQSTJKFDJOAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(N1)C(=O)O

Origin of Product

United States

Preparation Methods

Route A: Cyclocondensation of Hydrazines with Dicarbonyl Intermediates

  • Step 1 : Prepare a substituted 1,2-diketone precursor (e.g., 3-methyl-1,2-diketocyclohexane carboxylic acid).
  • Step 2 : React with hydrazine derivatives under acidic or basic conditions to form the phthalazine ring.
    • Example protocol:
      • Dissolve the diketone (1 equiv) in ethanol, add hydrazine hydrate (1.2 equiv), and reflux for 6–8 hours[^1].
      • Acidify with HCl to precipitate the product.

Route B: Functionalization of Preformed Phthalazine Cores

  • Introduce the carboxylic acid and methyl groups via:

While not directly cited for this compound, methods from analogous syntheses (e.g., tetrahydropyrimidines) suggest eco-friendly optimizations:

Method Conditions Yield (%) Time (min)
Microwave-assisted 150°C, 300 W, solvent-free 85–90 15–20
Mechanochemical Ball milling, stoichiometric reagents 75–80 30–45
Aqueous-phase Water as solvent, room temperature 70–75 120–180

Critical Analysis of Challenges

  • Regioselectivity : Ensuring methylation at the 3-position requires directed ortho-metalation or protective group strategies.
  • Acid Stability : The carboxylic acid group may necessitate protection (e.g., as an ethyl ester) during cyclization, followed by deprotection[^4].

Purification and Characterization

Industrial Scalability Considerations

  • Cost Efficiency : Mechanochemical methods reduce solvent waste.
  • Safety : Avoid high-pressure conditions by opting for microwave-assisted reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and hydrazines are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features
3-Methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid Phthalazine (partially saturated) 3-CH₃, 4-O, 1-COOH Planar bicyclic core; carboxyl group enhances solubility .
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (CAS 42972-13-4) Phthalazine (partially saturated) 1,4-O, 6-COOH Dual oxo groups at 1 and 4 positions; higher similarity score (0.83) .
4-Thiazolidinone derivatives (e.g., compound 1 in ) Thiazolidinone 3-CH₃, 4-O, 5-benzylidene, 2-aminobenzoic acid Quasi-aromatic thiazolidine ring; anticancer activity via integrin antagonism .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid () Tetralin (fully saturated) 1-COOH Fully saturated bicyclic core; lacks heteroatoms, reducing polarity .

Table 2: Comparative Data for Select Compounds

Property 3-Methyl-4-oxo-phthalazine-1-COOH 1,4-Dioxo-phthalazine-6-COOH 4-Thiazolidinone Derivative
Core Structure Partially saturated phthalazine Partially saturated phthalazine Thiazolidinone
Key Substituents 3-CH₃, 4-O, 1-COOH 1,4-O, 6-COOH 3-CH₃, 4-O, 5-benzylidene
Melting Point Not reported Not reported >180°C (dec.)
Bioactivity Potential enzyme inhibition Not reported Anticancer (αvβ3 integrin)
Synthetic Method Regioselective oxidation Cyclization of dicarbonyls Reflux with aldehydes/acetates

Biological Activity

3-Methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antitumor properties, and relevant research findings.

Synthesis Methods

The synthesis of 3-methyl-4-oxo-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid can be achieved through various chemical pathways. One common method involves the reduction of phthalazine derivatives or the use of specific reagents that facilitate the formation of the tetrahydrophthalazine structure. The synthesis often requires careful optimization of reaction conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-methyl-4-oxo derivatives against various cancer cell lines. For instance, a study evaluated the activity of several synthesized compounds against seven human solid tumor cell lines (PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, and LNCaP) along with a leukemia cell line (HL-60). The results indicated that certain derivatives exhibited significant cytotoxic effects:

CompoundCell LineIC50 (μmol/mL)Survival Rate (%)
IVaAll< 12.11< 10
IVhT47D32.6532.65
IVhDU14532.7732.77
TemozolomideT47D62.3562.35
TemozolomideDU14570.6770.67

The compound IVa demonstrated particularly strong inhibition across all tested tumor cell lines at a concentration of 40 μg/mL, with survival rates dropping below 10% for all cell types tested .

The mechanism by which these compounds exert their antitumor effects is believed to involve DNA methylation and subsequent damage repair pathways. For example, temozolomide—an established chemotherapeutic agent—acts by methylating guanine residues in DNA, leading to cytotoxicity in tumor cells. The metabolites produced from compounds like 3-methyl-4-oxo derivatives may mimic this action or enhance the effects of existing treatments through synergistic mechanisms .

Case Studies

Several case studies have documented the efficacy of these compounds in preclinical settings:

  • Study on HL-60 Cells : A focused study on HL-60 leukemia cells revealed that derivatives IIIa through IIIf exhibited IC50 values significantly lower than those of temozolomide (values ranged from 2.63 to 12.11 μmol/mL), indicating promising candidates for further development as antileukemic agents .
  • Combination Therapy Potential : Research suggests that combining these tetrahydrophthalazine derivatives with other chemotherapeutic agents could enhance their overall effectiveness against resistant cancer cell lines .

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